molecular formula C44H62O6S2 B8129141 (3beta)-Olean-12-en-3,28-diol di-tosylate

(3beta)-Olean-12-en-3,28-diol di-tosylate

Cat. No.: B8129141
M. Wt: 751.1 g/mol
InChI Key: DBJHTXCHHHRDDB-UNHJHCJJSA-N
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Description

(3beta)-Olean-12-en-3,28-diol di-tosylate is a synthetic derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants. This compound is known for its potential biological activities and is often studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-Olean-12-en-3,28-diol di-tosylate typically involves the tosylation of oleanolic acid. The process begins with the extraction of oleanolic acid from plant sources, followed by its conversion to (3beta)-Olean-12-en-3,28-diol. This intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine or triethylamine to yield the di-tosylate derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale extraction of oleanolic acid, followed by its chemical modification using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency of the tosylation process, reducing reaction times and improving yield.

Chemical Reactions Analysis

Types of Reactions

(3beta)-Olean-12-en-3,28-diol di-tosylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the di-tosylate groups back to hydroxyl groups.

    Substitution: The tosylate groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiol compounds are used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Regeneration of the original diol.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and hepatoprotective properties.

    Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of (3beta)-Olean-12-en-3,28-diol di-tosylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound may interact with specific enzymes or receptors, leading to changes in cellular activities and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: The parent compound from which (3beta)-Olean-12-en-3,28-diol di-tosylate is derived.

    Ursolic Acid: A structurally similar triterpenoid with comparable biological activities.

    Betulinic Acid: Another triterpenoid with anti-cancer and anti-inflammatory properties.

Uniqueness

This compound is unique due to its tosylate groups, which enhance its reactivity and allow for further chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.

Properties

IUPAC Name

[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-(4-methylphenyl)sulfonyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62O6S2/c1-30-10-14-32(15-11-30)51(45,46)49-29-44-26-24-39(3,4)28-35(44)34-18-19-37-41(7)22-21-38(50-52(47,48)33-16-12-31(2)13-17-33)40(5,6)36(41)20-23-43(37,9)42(34,8)25-27-44/h10-18,35-38H,19-29H2,1-9H3/t35-,36-,37+,38-,41-,42+,43+,44+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJHTXCHHHRDDB-UNHJHCJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2C4=CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C)[C@@H]2CC(CC3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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